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Compound of Interest

Compound Name: ST-193

Cat. No.: B15604619

Technical Support Center: AMG 193 Phase 1
Trials

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with or investigating AMG 193. It focuses on the dose-
limiting toxicities (DLTs) and safety profile observed during its first-in-human Phase 1 clinical
trials.

Frequently Asked Questions (FAQs) &
Troubleshooting

Q1: What are the most frequently observed treatment-related adverse events (TRAES) with
AMG 1937

Al: The most common TRAES reported in the Phase 1 dose-exploration study were nausea
(48.8%), fatigue (31.3%), and vomiting (30.0%).[1][2] Gastrointestinal toxicities were generally
more common at higher dose levels.[3]

Q2: What specific dose-limiting toxicities (DLTs) have been identified for AMG 1937

A2: DLTs were reported in eight patients at doses of 240 mg and higher. The specific DLTs
included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1][2] The 1600
mg once-daily dose was found to be intolerable due to grade 3 nausea and fatigue.[4]
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Q3: What was the maximum tolerated dose (MTD) determined in the Phase 1 trial?

A3: The MTD for AMG 193 was established at 1200 mg administered orally once daily (0.d.).[1]
[21[5]

Q4: How does the safety profile of AMG 193 compare to first-generation PRMTS5 inhibitors?

A4: AMG 193 has demonstrated a favorable safety profile, notably without the clinically
significant myelosuppression (bone marrow toxicity) that was a concern with first-generation,
non-selective PRMT5 inhibitors.[1][3][5] Its MTA-cooperative mechanism allows it to selectively
target tumor cells while sparing normal cells.[6][7]

Q5: Aresearcher in our lab observes significant nausea and vomiting in our preclinical models
at higher exposures. Is this consistent with clinical findings?

A5: Yes. The most common adverse events in the clinical trial were gastrointestinal in nature,
particularly at higher doses.[3] It was suspected that this might be related to the number of pills
required for higher dosages, and work on an improved formulation was initiated to address this.
[3] Your preclinical observations are consistent with the established clinical safety profile.

Q6: We are not seeing significant hematologic toxicity in our in vivo models. Does this align
with the clinical data?

AB: Yes, this aligns perfectly. A key feature of AMG 193's clinical safety profile is the absence of
significant neutropenia and thrombocytopenia (myelosuppression).[1][3] Preclinical studies also
showed no observable effects on normal hematopoietic lineages.[7]

Q7: How can we confirm target engagement of AMG 193 in our experimental models?

A7: In the clinical trial, target engagement was confirmed by measuring the reduction of
symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker for PRMT5 activity.[6]
Complete inhibition of tumor SDMA was seen at doses of 480 mg and higher.[6] Additionally,
reductions in circulating tumor DNA (ctDNA) correlated with anti-tumor response.[6] Measuring
SDMA levels in tumor tissue or relevant biological fluids would be a robust method to confirm
target engagement in your models.

Data Presentation: Safety and Toxicity Summary
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ble 1: icities (DLTs) of

Dose Level DLTs Observed

Nausea, Vomiting, Fatigue, Hypersensitivity
=240 mg . :
Reaction, Hypokalemia[1][2]

1600 mg o.d. Grade 3 Nausea and Fatigue (Intolerable)[4]

Table 2: Most Common Treatment-Related Adverse

Events (TRAES)

Adverse Event Frequency
Nausea 48.8%[1][2]
Fatigue 31.3%[1][2]
Vomiting 30.0%[1][2]

Experimental Protocols
Phase 1 Trial Methodology (NCT05094336)

The first-in-human study of AMG 193 was a multicenter, open-label, Phase 1 dose-escalation
trial designed to evaluate the drug in patients with advanced solid tumors characterized by
methylthioadenosine phosphorylase (MTAP) deletion.[1][2][8]

Primary Objectives:

o Evaluate the safety and tolerability of AMG 193 monotherapy.[8][9]
« |dentify dose-limiting toxicities (DLTs).[8][9]

e Determine the maximum tolerated dose (MTD).[1][2]

Patient Population:

o Adults with histologically confirmed metastatic or locally advanced solid tumors with
homozygous MTAP or CDKN2A deletion.[1][6]
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o Patients had measurable disease as per RECIST v1.1 criteria.[1][6]
Treatment Protocol:

o AMG 193 was administered orally, either once daily (0.d.) or twice daily (b.i.d.), in continuous
28-day cycles.[1][2]

e The study involved seven dose-escalating cohorts, with doses ranging from 40 mg to 1600
mg.[1][2][4]

o Treatment continued until disease progression or unacceptable toxicity.[8][9]
Safety Assessment:
o Safety and tolerability were the primary endpoints.[8][9]

e Endpoints included the recording of treatment-emergent adverse events (AES), serious AEs,
laboratory abnormalities, electrocardiograms, and vital signs.[8][9]

e DLTs were assessed to establish the MTD.
Pharmacokinetic (PK) Assessment:

e Secondary objectives included characterizing the PK parameters of AMG 193, such as
Cmax, Tmax, and AUC, after single and multiple doses.[8][9]

Mandatory Visualizations
Signaling Pathway and Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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